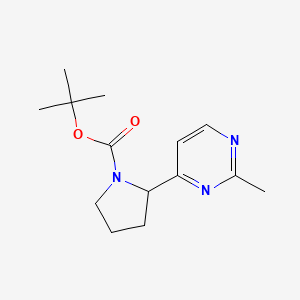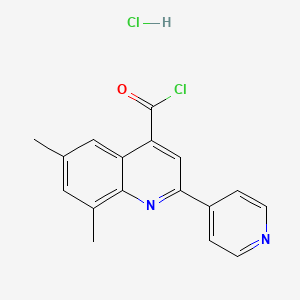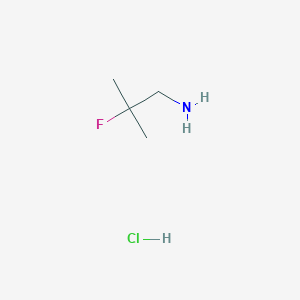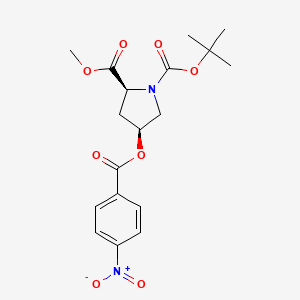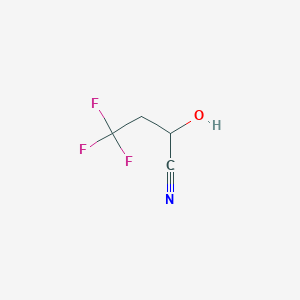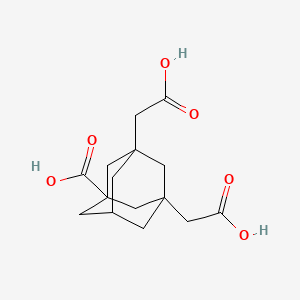
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid
Overview
Description
“3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” is a derivative of adamantane . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure, which is composed of three cyclohexane rings arranged in the “armchair” conformation . This molecule contains a total of 43 bonds. There are 23 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 4 six-membered rings, 3 eight-membered rings, 3 carboxylic acids (aliphatic), and 3 hydroxyl groups .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” is characterized by its adamantane core, which is a highly symmetrical cage-like structure composed of three fused cyclohexane rings in chair conformations . It also contains three carboxylic acid groups, which contribute to its reactivity .
Scientific Research Applications
Synthesis and Physicochemical Properties
- A study by Ivleva et al. (2017) focused on the synthesis of triesters of 3,5-bis(carboxymethyl)-1-adamantanecarboxylic acid, examining their physicochemical and thermo-oxidative properties. These properties were compared to those of trioctyl trimellitate, used in plasticizers and lubricating materials (Ivleva et al., 2017).
Molecular Recognition and Complex Formation
- The adaptability of molecules related to 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid was demonstrated by Karle, Ranganathan, and Haridas (1997). They described the synthesis and crystal structures of related compounds, noting their ability to form one-dimensional motifs, such as infinite zig-zag ribbons, with different assembling partners (Karle, Ranganathan, & Haridas, 1997).
Building Blocks for Molecular Channels
- Basarić et al. (2007) explored adamantane-oxalamide derivatives as novel building blocks for molecular channels. They studied the crystal packing and hydrogen-bonded networks of these structures, revealing the potential for creating channels filled by discrete solvent molecules (Basarić et al., 2007).
Metal-Organic Frameworks
- Senchyk et al. (2013) investigated bistriazoles and adamantane-based carboxylic acids, including 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid, for constructing metal-organic frameworks. Their research highlighted the potential of these materials in forming unique network topologies useful in various applications (Senchyk et al., 2013).
Synthesis of Derivatives and Applications
- Ivleva, Kazakova, and Klimochkin (2020) developed methods for synthesizing derivatives of 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid, broadening the scope of its applications in various fields (Ivleva, Kazakova, & Klimochkin, 2020).
Adamantane Derivatives in Chemical Synthesis
- Moiseev and Konovalova (1982) synthesized various adamantane derivatives, shedding light on the versatility of adamantane-based compounds like 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid in chemical synthesis (Moiseev & Konovalova, 1982).
Polycarboxylic Acids Synthesis
- Ivleva et al. (2015) conducted a study on the synthesis of substituted adamantane carboxylic acids, including 3-carboxymethyl-1-adamantanecarboxylic acids, demonstrating the feasibility of creating polycarboxylic acids with diverse structural features (Ivleva et al., 2015).
Adamantane in Nanotechnology and Medicine
- Liu et al. (2010) investigated adamantane conjugates for potential applications in treating iron overload diseases. Though the specific structure of 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid was not mentioned, the study highlights the broader application of adamantane structures in medical research (Liu et al., 2010).
Future Directions
The future directions for “3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” and similar adamantane derivatives are promising. They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
properties
IUPAC Name |
3,5-bis(carboxymethyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c16-10(17)4-13-1-9-2-14(6-13,5-11(18)19)8-15(3-9,7-13)12(20)21/h9H,1-8H2,(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPXQUPXOFJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



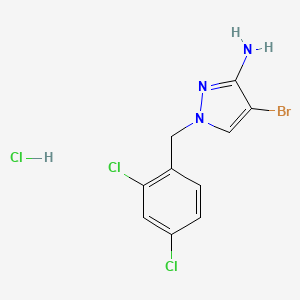
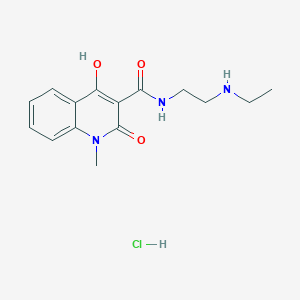
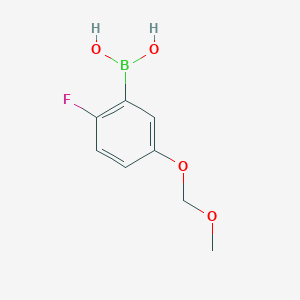
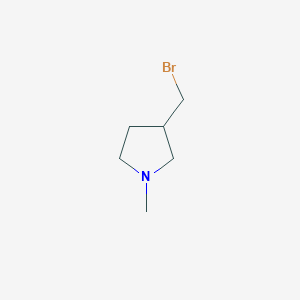
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442537.png)
